An In-depth Technical Guide to the Chemical Properties of 1-(Oxane-4-carbonyl)piperazine
An In-depth Technical Guide to the Chemical Properties of 1-(Oxane-4-carbonyl)piperazine
Introduction: The Strategic Value of Saturated Heterocycles in Modern Drug Discovery
In the landscape of medicinal chemistry, the piperazine and oxane (tetrahydropyran) rings stand out as "privileged scaffolds." Their prevalence in clinically successful drugs is a testament to their favorable physicochemical and pharmacokinetic properties. The piperazine moiety, with its two nitrogen atoms, often serves as a versatile linker or a basic center that can be tailored to improve aqueous solubility and forge critical interactions with biological targets.[1][2] The oxane ring, a saturated ether, is a metabolically stable, low-toxicity bioisostere for other cyclic systems, capable of improving properties like lipophilicity and cell permeability.
The molecule 1-(Oxane-4-carbonyl)piperazine represents a strategic convergence of these two valuable motifs. As a bifunctional building block, it offers a pre-validated, drug-like core structure, presenting chemists with a reactive handle—the secondary amine of the piperazine ring—for further elaboration. This guide provides an in-depth analysis of its chemical identity, properties, synthesis, reactivity, and analytical characterization, offering a foundational understanding for its application in research and drug development.
Chemical Identity and Physicochemical Properties
1-(Oxane-4-carbonyl)piperazine is a tertiary amide formed between a tetrahydropyran carboxylic acid and a piperazine ring. It is most commonly handled in the laboratory as its free base or as a more stable hydrochloride salt.
| Property | 1-(Oxane-4-carbonyl)piperazine (Free Base) | 1-(Oxane-4-carbonyl)piperazine HCl | References |
| Synonyms | (Piperazin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone | - | - |
| CAS Number | Not explicitly assigned | 1311317-59-5 | [3] |
| Molecular Formula | C₁₀H₁₈N₂O₂ | C₁₀H₁₉ClN₂O₂ | [3] |
| Molecular Weight | 198.26 g/mol | 234.72 g/mol | [3] |
| Appearance | Predicted: White to off-white solid or viscous oil | Typically a solid | [4] |
| Melting Point | Not Reported | Not Reported | [3] |
| Boiling Point | Not Reported | Not Reported | [3] |
| Solubility | Soluble in water and polar organic solvents like methanol, ethanol. | Freely soluble in water. | [5] |
| pKa (Predicted) | ~8.5-9.0 (for the secondary amine) | < 2 (protonated amine) | [6] |
| LogP (Predicted) | ~ -0.8 | Significantly lower (more polar) | - |
Note: Experimental physical properties for this specific compound are not widely published. Properties are estimated based on analogous structures and the parent heterocycles.
The basicity of the free base is dictated by the secondary amine (N-H) on the piperazine ring. Its pKa is expected to be slightly lower than that of unsubstituted piperazine (pKa₂ = 9.73) due to the electron-withdrawing effect of the amide group, yet it remains sufficiently nucleophilic for a wide range of synthetic transformations.[6]
Synthesis and Purification
The most direct and industrially scalable synthesis of 1-(Oxane-4-carbonyl)piperazine involves the acylation of piperazine with an activated form of tetrahydropyran-4-carboxylic acid, typically the acyl chloride. This method is efficient, high-yielding, and relies on readily available starting materials.
Experimental Protocol: Synthesis via Acyl Chloride
This protocol describes the synthesis starting from tetrahydropyran-4-carboxylic acid.
Step 1: Activation of the Carboxylic Acid to Tetrahydro-2H-pyran-4-carbonyl chloride
-
To a 100 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add tetrahydropyran-4-carboxylic acid (13.0 g, 0.1 mol).
-
Add toluene (25 mL) as a solvent.
-
Carefully add thionyl chloride (14.3 g, 8.8 mL, 0.12 mol) dropwise at room temperature.
-
Heat the reaction mixture to 80°C and stir for 2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
After the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure to yield Tetrahydro-2H-pyran-4-carbonyl chloride as a liquid, which can be used in the next step without further purification.[7]
Causality: Thionyl chloride is a highly effective reagent for converting carboxylic acids to acyl chlorides. The reaction produces gaseous byproducts (SO₂ and HCl), which drive the reaction to completion. Toluene is an inert solvent suitable for the reaction temperature.
Step 2: Acylation of Piperazine
-
In a separate 250 mL flask, dissolve piperazine (25.8 g, 0.3 mol, 3 equivalents) in dichloromethane (DCM, 100 mL) and cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of the Tetrahydro-2H-pyran-4-carbonyl chloride (0.1 mol) in DCM (20 mL) to the piperazine solution over 30 minutes, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.
-
Wash the reaction mixture with water (2 x 50 mL) to remove piperazine hydrochloride and excess piperazine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Causality: Using an excess of piperazine serves two purposes: it acts as the nucleophile to react with the acyl chloride and as a base to quench the HCl byproduct, preventing the formation of the unreactive piperazine dihydrochloride salt. A low temperature is maintained to control the exothermicity of the acylation reaction.
Step 3: Purification
-
The crude product can be purified by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM).
-
Alternatively, for the hydrochloride salt, the crude free base can be dissolved in isopropanol, and a stoichiometric amount of concentrated HCl can be added. The resulting precipitate is collected by filtration, washed with cold isopropanol, and dried under vacuum.
Spectroscopic Characterization (Predicted)
¹H NMR (400 MHz, CDCl₃, Predicted):
-
δ 4.05-3.95 (m, 2H): Protons on the oxane ring adjacent to the oxygen atom, axial position (-CHₐ-O).
-
δ 3.65-3.45 (m, 4H): Protons on the piperazine ring adjacent to the carbonyl group (-C(=O)-N-CH₂-). Due to amide bond rotation, these may appear as a broad signal.
-
δ 3.45-3.35 (m, 2H): Protons on the oxane ring adjacent to the oxygen atom, equatorial position (-CHe-O).
-
δ 2.95-2.85 (t, J=5.0 Hz, 4H): Protons on the piperazine ring adjacent to the secondary amine (-NH-CH₂-).
-
δ 2.60-2.45 (m, 1H): Methine proton on the oxane ring at the C4 position (-CH-C(=O)-).
-
δ 1.85-1.65 (m, 4H): Methylene protons on the oxane ring (-CH-CH₂-CH-).
-
δ 1.60 (s, 1H): Amine proton (-NH). This signal is often broad and its position is concentration-dependent; it will exchange with D₂O.
¹³C NMR (100 MHz, CDCl₃, Predicted):
-
δ 174.5: Amide carbonyl carbon (C=O).
-
δ 67.0: Carbons on the oxane ring adjacent to oxygen (C2, C6).
-
δ 45.5: Carbons on the piperazine ring adjacent to the secondary amine.
-
δ 43.0: Carbons on the piperazine ring adjacent to the amide nitrogen.
-
δ 41.0: Methine carbon on the oxane ring (C4).
-
δ 29.0: Carbons on the oxane ring beta to the oxygen (C3, C5).
Mass Spectrometry (ESI+):
-
m/z (M+H)⁺: 199.14
-
m/z (M+Na)⁺: 221.12
Chemical Reactivity and Derivatization
The reactivity of 1-(Oxane-4-carbonyl)piperazine is dominated by the nucleophilic secondary amine. The tertiary amide and the oxane ether linkage are comparatively stable under most conditions.
-
N-Alkylation and N-Arylation: The secondary amine readily undergoes nucleophilic substitution with alkyl halides or can be coupled with aryl halides/triflates using palladium-catalyzed methods like the Buchwald-Hartwig amination.[1] This is the most common strategy for incorporating this scaffold into larger molecules.
-
Reductive Amination: The amine can react with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form N-substituted derivatives.
-
Acylation/Sulfonylation: Reaction with other acyl chlorides, sulfonyl chlorides, or anhydrides will form the corresponding N-acyl or N-sulfonyl diamide derivatives.
-
Amide Hydrolysis: The tertiary amide bond is robust but can be cleaved under harsh conditions, such as refluxing in strong acid (e.g., 6M HCl) or strong base (e.g., 40% NaOH), to yield tetrahydropyran-4-carboxylic acid and piperazine.
Applications in Medicinal Chemistry
While specific drugs citing 1-(Oxane-4-carbonyl)piperazine as a direct intermediate are not prominently featured in publicly accessible literature, its structural components are ubiquitous in pharmacology. The combination of a piperazine core with a saturated heterocycle is a well-established strategy for developing CNS agents, kinase inhibitors, and receptor modulators. The oxane moiety provides a metabolically stable, hydrophilic scaffold that can favorably position substituents in a binding pocket while maintaining good drug-like properties. Its utility lies in its role as a versatile building block for creating libraries of compounds for high-throughput screening and lead optimization campaigns.
Analytical Methodology
Quantitative analysis of 1-(Oxane-4-carbonyl)piperazine can be achieved using High-Performance Liquid Chromatography (HPLC). Due to the lack of a strong chromophore, UV detection at low wavelengths (e.g., 210 nm) is required. For higher sensitivity and specificity, an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS) is preferable.[8]
Protocol: HPLC-UV Analysis
This method provides a general starting point for the analysis of the compound's purity.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-17 min: 95% B
-
17-18 min: 95% to 5% B
-
18-22 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Water:Acetonitrile to a concentration of approximately 1 mg/mL.
Causality: A C18 column provides good retention for this moderately polar compound. The TFA in the mobile phase acts as an ion-pairing agent, improving peak shape for the basic amine. A gradient elution is used to ensure that any impurities with different polarities are effectively separated and eluted.
Conclusion
1-(Oxane-4-carbonyl)piperazine is a high-value chemical intermediate that strategically combines two pharmacologically important scaffolds. Its chemical properties are defined by the accessible nucleophilicity of its secondary amine, allowing for straightforward derivatization into more complex molecular architectures. While detailed experimental data on the compound itself is sparse, its synthesis is robust and its reactivity is predictable, making it a reliable and valuable tool for researchers, scientists, and drug development professionals aiming to accelerate the discovery of new therapeutic agents.
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